1-(Iodomethyl)cyclobutan-1-ol

Description

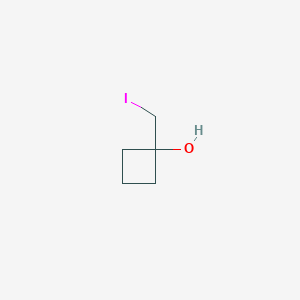

Structure

3D Structure

Properties

IUPAC Name |

1-(iodomethyl)cyclobutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCHBRCUATRHNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CI)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9IO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2148025-72-1 | |

| Record name | 1-(iodomethyl)cyclobutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Iodomethyl)cyclobutan-1-ol: Structure, Properties, and Synthetic Insights

For Researchers, Scientists, and Drug Development Professionals

Authored by [Your Name/Gemini], Senior Application Scientist

Abstract

1-(Iodomethyl)cyclobutan-1-ol is a fascinating, yet not extensively documented, small molecule with significant potential as a building block in medicinal chemistry and organic synthesis. Its unique three-dimensional structure, combining a strained cyclobutane ring with a reactive primary iodide and a tertiary alcohol, offers a versatile platform for the introduction of the cyclobutane motif into larger, more complex molecules. The cyclobutane moiety is of increasing interest in drug design as it can impart desirable properties such as metabolic stability, conformational rigidity, and improved pharmacokinetic profiles.[1][2] This guide provides a comprehensive overview of the chemical structure, predicted properties, and a proposed synthetic pathway for this compound, offering valuable insights for researchers looking to leverage this compound in their work.

Introduction: The Allure of the Cyclobutane Moiety in Modern Chemistry

The cyclobutane ring, once considered a mere curiosity of strained ring systems, has emerged as a valuable scaffold in contemporary drug discovery.[2] Its rigid, puckered conformation can effectively orient pharmacophoric elements in three-dimensional space, leading to enhanced binding affinity and selectivity for biological targets.[1] Furthermore, the replacement of more common structural motifs, such as aromatic rings or longer alkyl chains, with a cyclobutane unit can significantly alter a molecule's physicochemical properties, often leading to improved solubility, metabolic stability, and cell permeability.[1] Molecules incorporating cyclobutane fragments have shown promise in a variety of therapeutic areas, including oncology, virology, and neuroscience.[3] this compound, with its strategically placed functional groups, represents a key intermediate for accessing a diverse range of novel cyclobutane-containing compounds.

Chemical Structure and Predicted Physicochemical Properties

The chemical structure of this compound features a central four-membered cyclobutane ring. One carbon atom of this ring is substituted with both a hydroxyl (-OH) group and an iodomethyl (-CH₂I) group.

Molecular Formula: C₅H₉IO

Molecular Weight: 212.03 g/mol

InChI: InChI=1S/C5H9IO/c6-4-5(7)2-1-3-5/h7H,1-4H2

InChIKey: OCHBRCUATRHNRF-UHFFFAOYSA-N

SMILES: C1CC(C1)(CI)O

A summary of the predicted physicochemical properties is presented in Table 1. It is important to note that these are computationally derived values and await experimental verification.

| Property | Predicted Value | Source |

| Monoisotopic Mass | 211.9698 Da | PubChem |

| XlogP (predicted) | 1.4 | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Table 1: Predicted Physicochemical Properties of this compound

The predicted XlogP value of 1.4 suggests that this compound possesses a moderate degree of lipophilicity, a crucial parameter influencing a molecule's pharmacokinetic behavior. The presence of a hydroxyl group allows it to act as a hydrogen bond donor, while the oxygen atom can also accept a hydrogen bond, potentially contributing to its solubility in polar solvents.

Proposed Synthesis Protocol

Synthetic Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of cyclobutane lignans via an organic single electron oxidant–electron relay system - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives - Chemical Science (RSC Publishing) [pubs.rsc.org]

Precision Synthesis of 1-(Iodomethyl)cyclobutan-1-ol: A Technical Guide

Executive Summary

The synthesis of 1-(iodomethyl)cyclobutan-1-ol represents a critical transformation in the functionalization of strained rings. This halohydrin serves as a high-value intermediate for the generation of spiro-epoxides (1-oxaspiro[2.3]hexane) and ring-expanded cyclopentanones.

This guide details a robust, scalable protocol using N-iodosuccinimide (NIS) in an aqueous organic solvent. Unlike elemental iodine (

Mechanistic Underpinnings[1]

Reaction Pathway

The transformation proceeds via an electrophilic addition mechanism. The reaction is governed by the stability of the carbocationic character in the transition state.

-

Activation: The exocyclic double bond of methylenecyclobutane attacks the electrophilic iodine atom of NIS, expelling the succinimide anion.

-

Iodonium Formation: A bridged iodonium ion intermediate is formed. Due to the strain of the cyclobutane ring and the steric environment, this intermediate is highly reactive.

-

Regioselective Opening: Water acts as the nucleophile. It attacks the more substituted carbon (C1 of the cyclobutane ring) rather than the exocyclic methylene group. This regioselectivity is dictated by the ability of the tertiary carbon to better stabilize the partial positive charge developing in the transition state (Markovnikov-like addition).

-

Deprotonation: Loss of a proton yields the target halohydrin.

Structural Dynamics & Risk Analysis

-

Ring Strain: The cyclobutane ring possesses ~26 kcal/mol of strain energy.

-

Rearrangement Risk: The intermediate tertiary carbocation character at C1 is susceptible to ring expansion to a cyclopentanone derivative (Wagner-Meerwein type rearrangement) if the lifetime of the cation is prolonged or if strong acid is present.

-

Control Strategy: High water concentration ensures rapid trapping of the cation, and the use of NIS maintains a near-neutral pH profile.

Visualizing the Mechanism

The following diagram illustrates the reaction pathway and the critical regioselective step.

Caption: Mechanistic pathway highlighting the regioselective nucleophilic attack at the tertiary carbon.

Experimental Protocol

This protocol is designed for a 10 mmol scale but is linear-scalable up to 100 mmol.

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |

| Methylenecyclobutane | 68.12 | 1.0 | 681 mg (0.88 mL) | Substrate |

| N-Iodosuccinimide (NIS) | 224.98 | 1.2 | 2.70 g | Iodine Source |

| Acetone | Solvent | - | 40 mL | Co-solvent |

| Deionized Water | Solvent | - | 10 mL | Nucleophile |

| Sodium Thiosulfate (sat. aq.) | - | - | 20 mL | Quench |

Step-by-Step Methodology

Phase 1: Reaction Setup

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve methylenecyclobutane (1.0 equiv) in a mixture of Acetone/Water (4:1 v/v) .

-

Note: A 4:1 ratio ensures solubility of the organic substrate while providing ample water for the nucleophilic attack.

-

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Reasoning: Lower temperature suppresses the kinetic energy available for ring-expansion side reactions.

-

-

Addition: Add NIS (1.2 equiv) portion-wise over 10 minutes. Protect the flask from direct light (wrap in aluminum foil).

-

Observation: The solution may turn slightly yellow/orange.[1]

-

Phase 2: Reaction Monitoring

-

Incubation: Allow the reaction to warm naturally to room temperature (20–25 °C) and stir for 2–4 hours .

-

TLC Monitoring: Monitor consumption of starting material (Rf ~0.9 in 10% EtOAc/Hexanes) and formation of the polar product (Rf ~0.3).

-

Stain: Use KMnO4 or Phosphomolybdic Acid (PMA) stain; the alcohol functionality will stain actively.

-

Phase 3: Workup & Isolation

-

Quench: Upon completion, add saturated aqueous

(20 mL) to the reaction mixture. Stir vigorously for 10 minutes until the yellow iodine color dissipates completely. -

Extraction: Dilute with water (20 mL) and extract with Diethyl Ether (

) or Dichloromethane ( -

Washing: Wash the combined organic layers with brine (1 x 30 mL).

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure at < 30 °C .-

Caution: Cyclobutanols can be volatile or thermally sensitive. Do not overheat the water bath.

-

Phase 4: Purification

-

Chromatography: Purify the crude residue via flash column chromatography on silica gel.

-

Eluent: Gradient of 5%

20% EtOAc in Hexanes. -

Yield Expectation: 75–85% as a clear, colorless oil.

-

Analytical Characterization

To validate the structure, ensure the following diagnostic signals are present.

| Technique | Diagnostic Signal | Assignment |

| 1H NMR | Exocyclic | |

| 1H NMR | Cyclobutane ring protons ( | |

| 13C NMR | Quaternary C1 carbon (attached to -OH). | |

| 13C NMR | Exocyclic |

Workflow & Decision Tree

The following diagram outlines the operational workflow and decision points for troubleshooting.

Caption: Operational workflow including decision loop for incomplete conversion.

Safety & Handling

-

N-Iodosuccinimide (NIS): Irritant and light-sensitive. Store in the dark at 2–8 °C. Handle in a fume hood.

-

Iodinated Compounds: Alkyl iodides are potential alkylating agents. Wear nitrile gloves and avoid skin contact.

-

Waste Disposal: Segregate halogenated waste. Aqueous layers containing thiosulfate should be treated according to local EHS regulations.

References

-

General Methodology for Iodohydroxylation

-

Reactivity of Methylenecyclobutane

- W. R. Dolbier Jr. "Structure, Properties, and Reactivity of Cyclobutanes." Chemical Reviews, 1996.

-

NIS Reagent Profile

- "N-Iodosuccinimide (NIS) in Organic Synthesis." Organic Chemistry Portal.

Sources

A Technical Guide to 1-(Iodomethyl)cyclobutan-1-ol: Synthesis, Properties, and Sourcing for Advanced Research

For Immediate Release

This technical guide provides a comprehensive overview of 1-(Iodomethyl)cyclobutan-1-ol, a specialized chemical intermediate with potential applications in pharmaceutical and materials science research. This document addresses the compound's CAS number, proposes a viable synthetic route, discusses its physicochemical properties and reactivity, and outlines its availability through custom synthesis.

Chemical Identity and CAS Number

A thorough search of chemical databases indicates that a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound. This suggests that the compound is not a commercially available stock item and is likely novel or has been synthesized for internal research purposes without public disclosure. For researchers interested in this molecule, it will likely require custom synthesis.

For reference, the CAS numbers of closely related compounds are:

| Compound Name | CAS Number |

| (Iodomethyl)cyclobutane | 16408-62-1[1][2] |

| Cyclobutanol | 2919-23-5[3] |

| 1-(Iodomethyl)cyclopentanol | 107535-40-0[4] |

Proposed Synthesis and Mechanistic Considerations

The synthesis of this compound can be logically approached through the nucleophilic addition of an iodomethyl organometallic reagent to cyclobutanone, or by the functionalization of a pre-existing cyclobutanol derivative. A plausible and efficient synthetic strategy would involve a Grignard reaction.

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound via a Grignard reaction.

Experimental Protocol:

-

Preparation of Iodomethylmagnesium Iodide: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of diiodomethane in anhydrous diethyl ether is then added dropwise to initiate the Grignard reaction. Gentle heating may be required to start the reaction. Once initiated, the reaction is maintained at a gentle reflux until the magnesium is consumed.

-

Reaction with Cyclobutanone: The flask containing the freshly prepared Grignard reagent is cooled in an ice bath. A solution of cyclobutanone in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

-

Slow Addition: The addition of reagents is performed slowly to control the exothermic nature of the Grignard reaction and the subsequent addition to the ketone.

-

Aqueous Work-up: The use of a saturated ammonium chloride solution is a mild method to quench the reaction and hydrolyze the magnesium alkoxide intermediate without causing potential side reactions that could occur with stronger acids.

Physicochemical Properties and Reactivity

While experimental data for this compound is not available, its properties can be predicted based on its constituent functional groups.

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₅H₉IO | Based on structure |

| Molecular Weight | 212.03 g/mol | Based on atomic weights |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other small functionalized cycloalkanols |

| Boiling Point | Elevated due to hydrogen bonding and molecular weight | The hydroxyl group allows for hydrogen bonding, significantly increasing the boiling point compared to non-hydroxylated analogues.[5] |

| Solubility | Sparingly soluble in water, soluble in organic solvents | The polar hydroxyl group imparts some water solubility, but the larger nonpolar hydrocarbon and iodomethyl groups will limit it.[5] |

| Reactivity | Tertiary alcohol, primary iodide | The tertiary alcohol is resistant to oxidation.[6] The iodomethyl group is a good leaving group and susceptible to nucleophilic substitution. The cyclobutane ring possesses significant ring strain, which can influence reactivity in certain reactions.[7] |

Key Reactivity Insights:

-

Nucleophilic Substitution: The primary iodide is an excellent leaving group, making the iodomethyl group susceptible to substitution by a wide range of nucleophiles. This allows for the introduction of various functional groups at this position.

-

Tertiary Alcohol Chemistry: The tertiary alcohol can be protected using standard protecting groups if reactions at the iodomethyl position are desired without interference from the hydroxyl group. It can also be eliminated under acidic conditions to form an alkene.

-

Ring Strain: The inherent strain of the cyclobutane ring can make it susceptible to ring-opening reactions under certain conditions, although it is generally stable under standard laboratory conditions.[7]

Supplier Availability and Procurement

As this compound is not a stock chemical, researchers will need to pursue custom synthesis. Several chemical suppliers specialize in the synthesis of novel compounds and offer related building blocks.

Potential Starting Material Suppliers:

| Starting Material | Potential Suppliers |

| Cyclobutanone | Sigma-Aldrich, TCI Chemicals, Alfa Aesar |

| Diiodomethane | Sigma-Aldrich, Acros Organics, Oakwood Chemical |

| (Iodomethyl)cyclobutane | ChemicalBook, Guidechem[1][2] |

Researchers can contact these and other custom synthesis providers with the proposed synthetic route to obtain quotes for the preparation of this compound.

Applications in Research and Development

The unique combination of a tertiary alcohol and a reactive iodomethyl group on a strained cyclobutane scaffold makes this compound a valuable building block in several areas of chemical research.

Potential Applications:

Caption: Potential applications of this compound.

-

Pharmaceutical Drug Discovery: The cyclobutane motif is present in a number of biologically active natural products and pharmaceuticals.[8] The dual functionality of this molecule allows for the generation of diverse libraries of compounds for screening as potential drug candidates. The iodomethyl group can be readily converted to other functionalities to explore structure-activity relationships.

-

Materials Science: The hydroxyl group can be used for polymerization or for grafting onto surfaces, while the iodomethyl group can be used for post-polymerization modification. This could lead to the development of novel polymers with unique properties.

-

Agrochemicals: The introduction of the cyclobutane ring can influence the biological activity and metabolic stability of pesticides.

Conclusion

While this compound is not a commercially available compound with an assigned CAS number, a viable synthetic route using readily available starting materials can be proposed. Its unique structural features, including a tertiary alcohol and a reactive iodomethyl group on a strained cyclobutane ring, make it a promising building block for researchers in drug discovery, materials science, and agrochemicals. Procurement of this compound will require collaboration with a custom synthesis provider.

References

-

Alcohols - Nomenclature and Properties - Master Organic Chemistry. Available at: [Link]

-

Cyclobutanes in Organic Synthesis - Baran Lab. Available at: [Link]

-

22.9: Alcohols - Chemistry LibreTexts. Available at: [Link]

-

Cyclobutanol - Wikipedia. Available at: [Link]

-

Cyclobutane containing natural products and synthetic intermediates. - ResearchGate. Available at: [Link]

Sources

- 1. (IODOMETHYL)CYCLOBUTANE | 16408-62-1 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cyclobutanol - Wikipedia [en.wikipedia.org]

- 4. 1-(iodomethyl)cyclopentanol - CAS:107535-40-0 - Sunway Pharm Ltd [3wpharm.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. baranlab.org [baranlab.org]

- 8. researchgate.net [researchgate.net]

Technical Guide: Reactivity of Iodohydrins in Strained Cyclobutane Rings

Executive Summary

The cyclobutane ring, with a strain energy of approximately 26.3 kcal/mol , represents a "spring-loaded" pharmacophore in organic synthesis. While often viewed merely as a structural motif in natural products (e.g., grandisol, ladderanes), its true synthetic power lies in its tendency to undergo strain-release rearrangements.

This guide focuses on cyclobutyl iodohydrins —bifunctional intermediates containing a nucleophilic hydroxyl group and an electrophilic carbon-iodine bond. Depending on the stereochemical relationship (cis/trans) and the reagents employed (Base vs. Lewis Acid/Ag⁺), these molecules offer a divergent synthetic toolkit:

-

Epoxide Formation: Access to highly strained oxaspiropentanes or fused oxiranes.

-

Ring Expansion (Semi-Pinacol): A powerful method to convert cyclobutanes into cyclopentanones, a core scaffold in prostaglandin and terpene synthesis.

Part 1: Structural Physics & Strain Energy

To master the reactivity of cyclobutyl iodohydrins, one must first understand the conformational landscape of the substrate. Unlike the planar cyclopropane, cyclobutane adopts a puckered "butterfly" conformation to minimize torsional strain (eclipsing C-H bonds).

The Puckered Conformation

-

Dihedral Angle: ~25–35°.

-

Effect on Reactivity: This pucker creates distinct pseudo-equatorial and pseudo-axial positions. Substituents prefer the pseudo-equatorial position to minimize 1,3-diaxial-like repulsions.

-

Orbital Alignment: For a rearrangement to occur, the migrating C-C bond must be anti-periplanar to the leaving group (C-I bond). The puckered ring often locks the molecule into a specific conformation that either facilitates or inhibits this orbital overlap.

The Reactivity Matrix

The fate of a cyclobutyl iodohydrin is determined by the relative orientation of the hydroxyl (-OH) and iodide (-I) groups.

| Substrate Configuration | Reagent Class | Primary Intermediate | Major Product | Mechanism |

| Trans-Iodohydrin | Base ( | Alkoxide | Epoxide | Intramolecular |

| Cis-Iodohydrin | Base ( | Alkoxide | Ketone | Elimination ( |

| Geminal/Exocyclic | Silver ( | Carbocation | Cyclopentanone | 1,2-Alkyl Shift (Ring Expansion) |

Part 2: Mechanistic Divergence

The following diagram illustrates the decision tree for a chemist handling cyclobutyl iodohydrins. The critical control point is the choice between basic conditions (preserving the ring skeleton via epoxidation) or cationic conditions (triggering ring expansion).

Figure 1: Mechanistic divergence of cyclobutyl iodohydrins based on reagents and stereochemistry.

Part 3: Synthetic Protocols

Protocol A: Regioselective Formation of Iodohydrins

Objective: To synthesize a trans-iodohydrin from a methylenecyclobutane or cyclobutene precursor.

Mechanism: Electrophilic addition of iodonium (

Reagents:

-

N-Iodosuccinimide (NIS) (1.2 equiv)

-

DMSO/Water (10:1 ratio)

-

Substrate: Methylenecyclobutane

Step-by-Step:

-

Dissolution: Dissolve methylenecyclobutane (1.0 mmol) in DMSO (5 mL) and water (0.5 mL). Note: DMSO is chosen to stabilize the iodonium intermediate.

-

Addition: Cool to 0°C. Add NIS (1.2 mmol) portion-wise over 10 minutes to prevent exotherms.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (stain with p-anisaldehyde; iodohydrins often appear as dark spots).

-

Workup: Quench with saturated aqueous

(to remove excess iodine). Extract with -

Purification: Silica gel chromatography. Caution: Iodohydrins are sensitive to light and acid. Store in the dark.

Protocol B: Silver-Mediated Ring Expansion (The Trost-Type Rearrangement)

Objective: To convert a 1-(iodomethyl)cyclobutan-1-ol into a cyclopentanone. This is the "gold standard" reaction for leveraging ring strain.

Mechanism:

The silver cation (

Reagents:

-

Substrate: this compound

-

Promoter:

(Silver Tetrafluoroborate) or -

Solvent: Anhydrous

or THF.

Step-by-Step:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add the iodohydrin substrate (1.0 mmol) and dissolve in anhydrous

(10 mL). -

Protection from Light: Wrap the flask in aluminum foil. (Silver salts are photosensitive).

-

Activation: Add

(1.1 mmol) in one portion at -78°C (if high selectivity is needed) or 0°C (standard). -

Observation: A yellow precipitate (AgI) will form immediately.

-

Rearrangement: Allow to warm to room temperature over 1 hour.

-

Workup: Filter the suspension through a pad of Celite to remove AgI. Concentrate the filtrate.

-

Validation: Analyze by IR spectroscopy.

-

Starting Material: Strong O-H stretch (~3400 cm⁻¹).

-

Product: Strong C=O stretch (~1740 cm⁻¹ for cyclopentanone). Disappearance of O-H.

-

Part 4: Case Studies & Applications

Synthesis of Prostaglandin Scaffolds

The Corey lactone and various prostaglandin analogs require a functionalized cyclopentane ring. The ring expansion of cyclobutyl iodohydrins provides a shortcut to these systems.

-

Starting Material: 1-vinylcyclobutanol.

-

Reaction: Iodination (

) leads to a transient iodohydrin which spontaneously rearranges via the silver-free "semi-pinacol" pathway due to the high energy of the intermediate. -

Outcome: 2-iodomethylcyclopentanone. This product contains an alkyl halide handle for further coupling (e.g., adding the

-chain of prostaglandins).

Spironucleoside Synthesis

In the development of antiviral agents, spiro-fused sugars are valuable.

-

Method: A cyclobutyl iodohydrin attached to a ribose ring.

-

Action: Treatment with base (

) typically yields the spiro-epoxide . -

Why: The rigidity of the sugar ring prevents the orbital alignment necessary for rearrangement, forcing the system into the

manifold (epoxidation).

Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| No Reaction (Silver Step) | Poisoned Catalyst | Ensure solvent is anhydrous; amine impurities can complex Ag⁺. |

| Elimination to Alkene | Basic Impurities | The carbocation intermediate lost a proton instead of rearranging. Use non-nucleophilic counterions ( |

| Epoxide instead of Ketone | Trans-geometry dominant | If rearrangement is desired, you must access the carbocation pathway (add Lewis Acid) rather than the alkoxide pathway. |

References

-

Wenkert, E., et al. (1970). General Methods of Synthesis of Cyclopentanoid Terpenes. Accounts of Chemical Research. Link

-

Trost, B. M., & Bogdanowicz, M. J. (1973). New synthetic reactions.[1][2][3][4] Geminal alkylation. Ring expansion of cyclobutanones. Journal of the American Chemical Society.[2][3][5] Link

-

Paquette, L. A. (1986). The Development of Polyquinane Chemistry. Topics in Current Chemistry. Link

-

Hui, C., et al. (2021).[2][3] Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines.[2][3] Journal of the American Chemical Society.[2][3][5] Link

-

Silva, L. F., et al. (2015).[1] Seven-Membered Rings through Metal-Free Rearrangement Mediated by Hypervalent Iodine.[1] Molecules.[1][2][3][4][5][6][7][8][9][10][11][12] Link

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. chemistryviews.org [chemistryviews.org]

- 3. chemistryviews.org [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. Cyclopentanone synthesis [organic-chemistry.org]

- 6. The reaction of (R)-1-iodo-2-methylbutane with hydroxide ion form... | Study Prep in Pearson+ [pearson.com]

- 7. baranlab.org [baranlab.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Treatment of trans-2-chlorocyclohexanol with NaOH yields 1,2-epoxycyclohe.. [askfilo.com]

- 10. Trans-2-Acetoxycyclobutyltrimethylammonium iodide, a cyclobutane analog of "trans-ACTM" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 12. researchgate.net [researchgate.net]

Physical properties and solubility of 1-(iodomethyl)cyclobutan-1-ol

An In-Depth Technical Guide to the Physical Properties and Solubility of 1-(Iodomethyl)cyclobutan-1-ol

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of its application. This compound is a unique tertiary alcohol incorporating a strained cyclobutane ring and a bulky iodomethyl group. This structure suggests its potential as a versatile synthetic intermediate, where the hydroxyl group can direct reactions or be replaced, and the carbon-iodine bond provides a reactive site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. The inherent ring strain of the cyclobutane moiety can also be harnessed for unique ring-opening or rearrangement reactions, offering pathways to more complex molecular architectures.[1][2]

Section 1: Molecular Structure and Predicted Physicochemical Properties

The behavior of a molecule is dictated by its structure. This compound possesses three key structural features that collectively determine its physical properties and solubility: a polar hydroxyl group, a large and polarizable iodomethyl group, and a nonpolar, strained cyclobutane ring.

Caption: Structural features of this compound and their influence on its properties.

Based on the analysis of similar compounds, such as cyclobutanol and (iodomethyl)cyclobutane, we can predict the core physical properties of the target molecule. The presence of the heavy iodine atom is expected to significantly increase the molecular weight, density, and boiling point compared to simpler cyclobutanol derivatives.[3][4][5]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale & Cited Analogs |

| Molecular Formula | C₅H₉IO | Derived from structure. |

| Molecular Weight | 212.03 g/mol | Calculated value. Analog: (Iodomethyl)cyclobutane (196.03 g/mol ).[5] |

| Appearance | Colorless to light yellow liquid or low-melting solid | Typical for cyclic alcohols and organoiodides.[6] |

| Boiling Point | > 150 °C (at 760 mmHg) | Expected to be significantly higher than cyclobutanol (123-125 °C) due to the substantial increase in molecular weight from the iodine atom.[3][7] |

| Density | > 1.0 g/mL | The heavy iodine atom will likely render the compound denser than water. Analog: Cyclobutanol (~0.92 g/mL).[4] |

Section 2: Theoretical Solubility Profile

The principle of "like dissolves like" is paramount in predicting solubility. The solubility of this compound will be a balance between its polar and nonpolar characteristics.

-

Hydrophilic Nature : The tertiary hydroxyl (-OH) group is the primary source of polarity, capable of forming hydrogen bonds with polar protic solvents like water.[8]

-

Lipophilic Nature : The cyclobutane ring is a nonpolar hydrocarbon moiety.[9] The iodomethyl group, while containing a polar C-I bond, is large and contributes significantly to the overall nonpolar surface area, thereby favoring solubility in organic solvents.

This duality leads to the following solubility predictions.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvent | Predicted Solubility | Justification |

| Polar Protic | Water (H₂O) | Sparingly soluble to insoluble | The hydrophobic character of the cyclobutane ring and large iodomethyl group likely outweighs the hydrophilic contribution of the single -OH group.[7][8] |

| Polar Aprotic | Acetone, DMSO | Soluble | These solvents can interact with the polar -OH group but can also solvate the nonpolar portions of the molecule effectively. |

| Nonpolar | Hexane, Toluene | Soluble | The significant nonpolar character of the molecule will favor dissolution in nonpolar organic solvents.[7] |

| Aqueous Acid | 5% HCl | Insoluble | The molecule lacks a basic functional group (e.g., an amine) that could be protonated to form a water-soluble salt. |

| Aqueous Base | 5% NaOH | Insoluble | The hydroxyl group of a tertiary alcohol is not acidic enough to be deprotonated by a dilute base to form a water-soluble salt. |

Section 3: Experimental Protocol for Solubility Determination

Theoretical predictions require empirical validation. The following protocols are designed as a self-validating system to provide a clear and reliable assessment of the compound's solubility profile.

Materials and Reagents

-

This compound (sample)

-

Deionized water

-

5% (w/v) Hydrochloric acid (HCl)

-

5% (w/v) Sodium hydroxide (NaOH)

-

Ethanol (or another common organic solvent like acetone)

-

Test tubes (small, e.g., 13x100 mm)

-

Graduated cylinder or pipettes (1 mL)

-

Microspatula or stirring rod

-

pH paper

Step-by-Step Methodology for Qualitative Assessment

This workflow provides a systematic approach to classifying the compound's solubility.

Caption: Workflow for qualitative solubility determination and interpretation.

Causality Behind Experimental Choices:

-

Water Test: This is the primary test to gauge overall polarity and the effectiveness of the hydroxyl group's hydrogen bonding capability.[10]

-

NaOH Test: This test is performed on water-insoluble compounds to detect the presence of an acidic functional group (like a carboxylic acid or phenol) that can be deprotonated to form a soluble salt.[11] For this compound, a negative result is expected, confirming the non-acidic nature of the tertiary alcohol.

-

HCl Test: This test identifies basic functional groups, primarily amines, which would be protonated to form a soluble ammonium salt.[12] A negative result here confirms the absence of basic sites on the molecule.

-

Organic Solvent Test: Solubility in a common organic solvent like ethanol confirms the compound's lipophilic character, as predicted.

Section 4: Data Recording and Interpretation

Accurate record-keeping is essential for reproducible science. The following table should be used to document experimental findings.

Table 3: Experimental Solubility Data for this compound

| Solvent | Observation (e.g., Dissolves completely, forms suspension, etc.) | Result (Soluble / Sparingly Soluble / Insoluble) |

| Deionized Water | ||

| 5% NaOH | ||

| 5% HCl | ||

| Ethanol |

Interpreting the Results: The expected outcome is insolubility in water, 5% NaOH, and 5% HCl, but complete solubility in ethanol. This set of results would empirically confirm the compound's classification as a neutral, polar organic molecule with dominant lipophilic character, validating the theoretical predictions made in Section 2. Any deviation from this profile would be significant, suggesting either unexpected intramolecular interactions or the presence of impurities, and would warrant further investigation.

Conclusion

This guide establishes a foundational understanding of this compound, a compound of interest for synthetic and medicinal chemistry. We have presented a set of predicted physical properties based on a reasoned analysis of its structural components and provided a robust, step-by-step experimental framework for the empirical determination of its solubility. This synthesis of theoretical prediction and practical methodology provides researchers with the necessary tools to confidently handle, utilize, and innovate with this promising chemical building block.

References

-

Georganics. Cyclobutanol - general description and application. Available from: [Link]

-

Wikipedia. Cyclobutanol. Available from: [Link]

-

The Good Scents Company. cyclobutanol, 2919-23-5. Available from: [Link]

-

PubChem. 1-Cyclobutylethan-1-ol | C6H12O | CID 142262. Available from: [Link]

-

ResearchGate. The application of cyclobutane derivatives in organic synthesis. Available from: [Link]

-

PubChem. (Iodomethyl)cyclobutane | C5H9I | CID 2763052. Available from: [Link]

-

Chemistry LibreTexts. Physical Properties of Cycloalkanes. Available from: [Link]

-

ACS Publications. Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis | Chemical Reviews. Available from: [Link]

-

Baran Lab. Cyclobutanes in Organic Synthesis. Available from: [Link]

-

PubChem. 1-(Cyclobutylmethyl)cyclobutan-1-ol | C9H16O | CID 115073674. Available from: [Link]

-

ChemSynthesis. 1-chloro-1-(iodomethyl)cyclobutane. Available from: [Link]

-

Wikipedia. Halohydrin. Available from: [Link]

-

University of Toronto. Solubility of Organic Compounds. Available from: [Link]

-

Academia.edu. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Chemistry Steps. Halohydrins from Alkenes. Available from: [Link]

-

Chemistry LibreTexts. 8.3: Halohydrins from Alkenes - Addition of HO-X. Available from: [Link]

-

University of Missouri–St. Louis. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available from: [Link]

-

YouTube. Halohydrin reaction of alkenes. Addition halogen and other nucleophile to alkenes together. Available from: [Link]

-

Chemistry LibreTexts. 9.10: Formation of Halohydrins. Available from: [Link]

-

Bellevue College. Experiment 2 # Solubility. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. cyclobutanol, 2919-23-5 [thegoodscentscompany.com]

- 4. Cyclobutanol | 2919-23-5 [chemicalbook.com]

- 5. (Iodomethyl)cyclobutane | C5H9I | CID 2763052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Cyclobutanol - Wikipedia [en.wikipedia.org]

- 7. Cyclobutanol - general description and application [georganics.sk]

- 8. CAS 20117-47-9: 1-methylcyclobutanol | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. www1.udel.edu [www1.udel.edu]

- 11. bellevuecollege.edu [bellevuecollege.edu]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Difference between 1-(iodomethyl)cyclobutan-1-ol and cyclobutylmethanol

This guide provides a comprehensive technical analysis comparing 1-(iodomethyl)cyclobutan-1-ol and cyclobutylmethanol . It is structured to serve researchers and drug developers by highlighting the divergent utility of these compounds: one as a dynamic ring-expansion precursor and the other as a stable pharmacophore building block.

The Stable Anchor vs. The Expansion Trigger

Executive Summary

In the landscape of small-ring carbocycles, cyclobutylmethanol (Compound B) and This compound (Compound A) represent two fundamentally different chemical philosophies.

-

Cyclobutylmethanol is the "Stable Anchor." It is a primary alcohol used extensively in medicinal chemistry to introduce the cyclobutane ring as a lipophilic, metabolically stable bioisostere. Its chemistry is defined by the preservation of the four-membered ring.

-

This compound is the "Expansion Trigger." It is a tertiary halohydrin, often generated in situ, designed to exploit the inherent ring strain (~26 kcal/mol) of the cyclobutane system. Its primary utility lies in semipinacol rearrangements to access cyclopentanones or the formation of spiro-epoxides.

This guide delineates their structural differences, synthetic pathways, and divergent reactivity profiles to aid in experimental design.

Structural & Electronic Analysis

The core distinction lies in the substitution pattern at the C1 position of the cyclobutane ring, which dictates steric environment and electronic stability.

| Feature | This compound (Compound A) | Cyclobutylmethanol (Compound B) |

| Structure Type | Tertiary Alcohol (Halohydrin) | Primary Alcohol |

| CAS Number | Not widely listed (Transient Intermediate) | 4415-82-1 |

| Connectivity | 1,1-Disubstituted (Geminal) | Monosubstituted |

| Steric Bulk | High (Quaternary center at C1) | Moderate (Freely rotating -CH₂OH) |

| Electronic State | Polarized C-I bond; prone to ionization | Stable C-O bond; nucleophilic oxygen |

| Primary Reactivity | Intramolecular (Ring expansion/closure) | Intermolecular (Oxidation/Substitution) |

Visualizing the Structural Divergence

Figure 1: Structural classification highlighting the reactive nature of the tertiary iodohydrin vs. the stability of the primary alcohol.

Synthetic Pathways[1][2]

The synthesis of these two compounds reflects their intended use cases. Cyclobutylmethanol is produced on a multi-gram scale as a reagent, while this compound is typically synthesized as a precursor for immediate further reaction.

A. Synthesis of Cyclobutylmethanol (Standard Protocol)

The industrial and laboratory standard involves the reduction of cyclobutanecarboxylic acid or its ester derivatives.

-

Reagents: Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF).

-

Conditions: Reflux in THF or Et₂O.

-

Purification: Distillation (bp 143–144 °C).

B. Synthesis of this compound (Specialized Protocol)

This compound is accessed via iodohydroxylation of methylenecyclobutane. The reaction follows Markovnikov addition where the electrophilic iodine attacks the alkene, and water attacks the resultant tertiary carbocation.

-

Precursor: Methylenecyclobutane.[3]

-

Reagents:

-Iodosuccinimide (NIS), Water/Acetone (or DMSO). -

Mechanism:

-

Electrophilic attack of I⁺ on the exocyclic double bond.

-

Formation of a bridged iodonium ion or tertiary carbocation.

-

Nucleophilic attack by H₂O at the more substituted carbon (C1).

-

-

Note: This intermediate is sensitive to light and base.

Reactivity Profile & Mechanistic Divergence

This is the most critical section for the application scientist. The choice between these molecules depends entirely on whether you want to keep the ring (use B) or break/expand the ring (use A).

Path A: The Ring Expansion/Rearrangement (Compound A)

This compound is a "spring-loaded" molecule. The presence of a good leaving group (iodide) adjacent to a strained ring and a hydroxyl group allows for two distinct pathways:

-

Semipinacol Rearrangement (Acidic/Lewis Acid Conditions):

-

Treatment with Ag⁺ or Lewis acids triggers iodide abstraction.

-

The C-C bond of the cyclobutane ring migrates to the cationic center.

-

Product: Cyclopentanone (Ring Expansion).

-

Significance: A powerful method to generate 5-membered rings from 4-membered precursors.

-

-

Spiro-Epoxide Formation (Basic Conditions):

-

Treatment with base (e.g., KOH, NaH) deprotonates the alcohol.

-

Intramolecular S_N2 attack displaces the iodide.

-

Product: 1-Oxaspiro[2.3]hexane .

-

Significance: Access to spirocyclic scaffolds found in novel therapeutics.

-

Path B: Functional Group Interconversion (Compound B)

Cyclobutylmethanol behaves as a typical primary alcohol. The cyclobutane ring acts merely as a steric bulk.

-

Oxidation: Swern or Dess-Martin oxidation yields Cyclobutanecarbaldehyde .

-

Substitution: Reaction with PBr₃ or TsCl yields (Bromomethyl)cyclobutane or the tosylate, used for alkylating amines or thiols.

-

Stability: The ring resists expansion under standard nucleophilic substitution conditions, unlike the strained iodohydrin.

Visualizing the Reactivity Flow

Figure 2: Divergent reaction pathways. Compound A leverages ring strain for structural rearrangement, while Compound B undergoes standard functional group interconversion.

Applications in Drug Discovery

Cyclobutylmethanol: The Bioisostere

In medicinal chemistry, the cyclobutyl group is often used as a bioisostere for isopropyl or tert-butyl groups. It offers:

-

Metabolic Stability: Unlike alkyl chains, the ring is less prone to rapid oxidative metabolism.

-

Conformational Restriction: It fixes the vector of the attached substituent (the -CH₂OH arm), potentially improving binding affinity.

-

Solubility: The alcohol moiety provides a handle for hydrogen bonding or further derivatization into ethers/esters (prodrugs).

This compound: The Synthetic Tool

This compound is rarely a final drug target but is a critical intermediate for:

-

Spirocyclic Scaffolds: Generating spiro[2.3]hexane systems which are increasingly popular in fragment-based drug design (FBDD) to increase

character. -

Ring Expansion Strategies: Synthesizing substituted cyclopentanones that are difficult to access via direct cyclization.

Experimental Protocols

Protocol 1: Synthesis of Cyclobutylmethanol (Reduction)

Self-Validating Step: Evolution of H₂ gas ceases upon completion.

-

Setup: Flame-dried 3-neck flask under Argon.

-

Reagent: Charge LiAlH₄ (1.2 equiv) in dry THF at 0°C.

-

Addition: Add cyclobutanecarboxylic acid (1.0 equiv) in THF dropwise. Maintain temp <10°C.

-

Reaction: Warm to RT, then reflux for 2 hours.

-

Quench: Fieser workup (

mL H₂O, -

Isolation: Filter precipitate, dry organics (MgSO₄), concentrate. Distill (bp 143°C).

Protocol 2: Generation & Rearrangement of this compound

Self-Validating Step: Disappearance of alkene peak in NMR; appearance of ketone C=O in IR for the product.

-

Setup: Flask wrapped in foil (light sensitive).

-

Reagent: Dissolve methylenecyclobutane (1.0 equiv) in Acetone/H₂O (4:1).

-

Addition: Add

-Iodosuccinimide (NIS, 1.1 equiv) in portions at 0°C. -

Monitoring: Stir 1h. TLC should show consumption of starting material.

-

Rearrangement (One-Pot): Add AgBF₄ (1.1 equiv) directly to the mixture.

-

Result: Rapid conversion to cyclopentanone. Filter silver salts, extract with ether.

References

-

Synthesis of Cyclobutylmethanol: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclobutyl, Cyclopropylcarbinyl and Allylcarbinyl Derivatives." Journal of the American Chemical Society, 73(6), 2509–2520. Link

-

Iodohydroxylation and Rearrangement: Trost, B. M., & Bogdanowicz, M. J. (1973). "New synthetic reactions. Geminal alkylation via a spirocyclobutanone intermediate." Journal of the American Chemical Society, 95(9), 2897–2904. Link

-

Semipinacol Rearrangement Overview: Song, Z. L., Fan, C. A., & Tu, Y. Q. (2011). "Semipinacol Rearrangement in Natural Product Synthesis." Chemical Reviews, 111(11), 7523–7556. Link

-

Cyclobutane in MedChem: Wuitschik, G., et al. (2010). "Oxetanes as promising modules in drug discovery." Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual reference for 4-membered ring stability). Link

Sources

The Transient Nature and Decomposition Kinetics of Geminal Iodohydrins

An In-Depth Technical Guide for Organic Stability Profiling

Executive Summary

Geminal iodohydrins (α-iodoalcohols,

This guide details the physicochemical basis of this instability, the solvent-dependent decomposition pathways, and the experimental protocols required to detect these elusive species via kinetic trapping.

Part 1: The Stability Paradox

1.1 Thermodynamic Impossibility

The instability of geminal iodohydrins is driven by the disparate bond energies involved in their formation and decomposition. The transformation of a geminal iodohydrin into a carbonyl compound and hydrogen iodide (HI) is highly exothermic and entropically favored.

-

Bond Energy Mismatch: The Carbon-Iodine (

) bond is weak ( -

Leaving Group Ability: Iodide (

) is an exceptional leaving group (

1.2 The Decomposition Equilibrium

In organic solvents, the equilibrium heavily favors the carbonyl species.

Part 2: Solvent Effects on Stability

While geminal iodohydrins are inherently unstable, the choice of solvent influences the rate of their decomposition (elimination of HI) and their transient lifetime.

| Solvent Class | Representative Solvents | Interaction Mechanism | Stability Impact |

| Non-Polar Aprotic | Hexane, Toluene, DCM | Weak solvation of the leaving group ( | Lowest Stability. Rapid collapse to carbonyl due to lack of stabilization for the polarized intermediate. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Dipolar stabilization of the transition state. DMSO may oxidize HI to | Transient Existence. May allow observation at cryogenic temperatures (-78°C) but accelerates elimination upon warming. |

| Polar Protic | Methanol, Water | Hydrogen bonding stabilizes the hydroxyl group but also facilitates proton transfer (E1-like elimination). | Rapid Hydrolysis. Often leads to acetal formation or immediate reversion to carbonyl. |

Part 3: Mechanistic Visualization (Graphviz)

The following diagram illustrates the divergent pathways between Vicinal Iodohydrins (Stable) and Geminal Iodohydrins (Unstable), highlighting the collapse mechanism of the latter.

Caption: Comparative stability pathways. Note the spontaneous collapse of the Geminal species compared to the isolable Vicinal form.

Part 4: Experimental Protocols

Since isolation is impossible, detection requires In Situ Generation and Kinetic Trapping .

Protocol A: Cryogenic Generation and NMR Observation

Objective: To observe the transient existence of

-

Preparation: Dissolve the carbonyl precursor (e.g., acetaldehyde) in deuterated solvent (

) in an NMR tube. -

Cryogenic Cooling: Cool the sample to -78°C using a dry ice/acetone bath.

-

Acidification: Introduce anhydrous Hydrogen Iodide (HI) gas or a solution of HI in DCM (pre-cooled).

-

Observation: Transfer immediately to a pre-cooled NMR probe (-80°C).

-

Target Signal: Look for a downfield shift of the methine proton (

) around -

Decomposition: Upon warming to -20°C, the signal will vanish, replaced by the sharp carbonyl signal and broad HI peak.

-

Protocol B: Chemical Trapping (O-Silylation)

Objective: To capture the intermediate by substituting the unstable proton.

Rationale: Converting the -OH to a silyl ether (-OTMS) prevents the formation of the C=O bond, stabilizing the geminal structure as an

-

Reagents: Aldehyde, TMS-I (Iodotrimethylsilane).

-

Mechanism:

. -

Procedure:

-

Add TMS-I dropwise to the aldehyde in DCM at 0°C under Argon.

-

Stir for 30 minutes.

-

Result: The resulting

-iodo silyl ether is relatively stable and isolable, serving as indirect proof of the geminal iodohydrin structure's potential existence if the proton were present.

-

Part 5: Clinical & Synthetic Relevance (The "Vicinal" Confusion)

It is critical for drug development professionals to distinguish between Geminal and Vicinal iodohydrins.

-

Vicinal Iodohydrins (

): -

Geminal Iodohydrins (

):-

Stability: None.[1]

-

Relevance: They appear only as unwanted decomposition intermediates or theoretical impurities that immediately resolve to the parent carbonyl.

-

References

-

Guthrie, J. P. (2000). Equilibrium constants for hydration of carbonyl compounds. This authoritative review details the thermodynamic instability of gem-diols and their halide analogues.

-

Moriya, T., et al. (2013).[6] Indium-Catalyzed Reductive Iodination.[6] Discusses the transient nature of iodo-intermediates in the conversion of carbonyls to alkyl iodides.

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.[2][6][7][8][9] Standard text confirming the instability of geminal functional groups with good leaving groups (halides).

-

Moorthy, J. N., et al. (2009).[8] Iodohydrin synthesis by iodination.[8] Provides the contrasting protocol for stable vicinal iodohydrins, highlighting the structural difference.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. quora.com [quora.com]

- 3. youtube.com [youtube.com]

- 4. Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Alkyl iodide synthesis by iodination or substitution [organic-chemistry.org]

- 7. youtube.com [youtube.com]

- 8. Iodohydrin synthesis by iodination or substitution [organic-chemistry.org]

- 9. Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2): Discussion series on bromination/iodination reactions 25 – Chemia [chemia.manac-inc.co.jp]

Methodological & Application

Application Note: Protocol for Ring Expansion of 1-(iodomethyl)cyclobutan-1-ol to Cyclopentanone

Abstract & Introduction

This application note details the protocol for the regioselective ring expansion of 1-(iodomethyl)cyclobutan-1-ol to cyclopentanone. This transformation is a classic example of a semipinacol rearrangement (specifically, a halo-hydrin rearrangement), driven by the relief of ring strain and the thermodynamic stability of the resulting carbonyl group.

While the Tiffeneau-Demjanov rearrangement typically utilizes 1-(aminomethyl)cycloalkanols via diazonium intermediates, the use of This compound offers a distinct advantage: the iodide is an exceptional leaving group that can be activated under mild, neutral conditions using silver(I) salts. This avoids the harsh acidic conditions or unstable diazo species associated with alternative methods, making it highly suitable for sensitive substrates in drug development pipelines.

Key Mechanistic Drivers

-

Leaving Group Lability: The C–I bond is weak and polarizable; Ag(I) has a high affinity for iodide (

), driving the formation of the cationic intermediate. -

Ring Strain Relief: Expansion from cyclobutane (

26 kcal/mol strain) to cyclopentane ( -

Migratory Aptitude: The ring carbon is anti-periplanar to the leaving iodide, facilitating a concerted 1,2-alkyl shift.

Safety & Hazards (Critical)

| Hazard Class | Specific Risk | Mitigation |

| Alkylating Agent | This compound is a primary alkyl iodide and a potential alkylating agent (carcinogen suspect). | Handle in a fume hood with double nitrile gloves. Quench all glassware with dilute NaOH/thiosulfate. |

| Silver Salts | AgBF | Wear face shield and lab coat. Avoid contact with metal spatulas (use Teflon/ceramic). |

| Solvents | THF is a peroxide former; Diethyl ether is extremely flammable. | Use anhydrous, inhibitor-free solvents from a solvent purification system (SPS). |

Experimental Protocol

Reagents and Materials[1][2][3][4][5]

-

Substrate: this compound (1.0 equiv) [Prepared via reaction of methylenecyclobutane with NIS/H

O or purchased]. -

Promoter: Silver Tetrafluoroborate (AgBF

) (1.1 – 1.2 equiv).-

Alternative: Silver Nitrate (AgNO

) in aqueous dioxane (slower, but cheaper).

-

-

Solvent: Anhydrous THF (Tetrahydrofuran) or DCM (Dichloromethane).

-

Quench: Saturated aq. NaHCO

and Saturated aq. Na

Step-by-Step Procedure (AgBF Method)

This method is preferred for high-value intermediates due to its mildness and speed.

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

-

Dissolution: Add This compound (1.0 mmol, 212 mg) and dissolve in anhydrous THF (10 mL, 0.1 M).

-

Temperature Control: Cool the solution to 0 °C using an ice/water bath.

-

Note: Cooling prevents exotherms and potential polymerization, though the rearrangement itself is generally clean.

-

-

Reagent Addition: Add AgBF

(1.2 mmol, 233 mg) in one portion.-

Observation: A yellow precipitate (AgI) will form almost immediately, indicating the abstraction of iodide.[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (23 °C) and stir for 1–3 hours .

-

Monitoring: Monitor by TLC (System: 10% EtOAc/Hexanes). The starting material (higher R

) should disappear, and cyclopentanone (lower R

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove the AgI precipitate. Rinse the pad with Et

O. -

Concentrate the filtrate carefully (Cyclopentanone is volatile! bp 130 °C).

-

Alternative for Volatile Product: If isolating pure cyclopentanone, avoid rotary evaporation to dryness. Instead, wash the ether layer with NaHCO

/Na

-

-

Purification: If necessary, purify via flash column chromatography (Pentane/Ether) or distillation.

Alternative Method (Aqueous Solvolysis)

For large-scale, cost-sensitive batches where AgBF

-

Dissolve substrate in Dioxane/Water (3:1) .

-

Add AgNO

(1.5 equiv). -

Heat to 60 °C for 4 hours.

-

Extract with pentane.

Mechanistic Visualization

The following diagram illustrates the pathway from the iodohydrin to the ring-expanded ketone. The abstraction of iodide by silver generates a transient primary carbocation (or bridged iodonium species) which immediately rearranges via a 1,2-bond shift.

Caption: Mechanism of Ag(I)-promoted ring expansion. The formation of AgI drives the generation of the reactive cationic center, triggering immediate ring expansion.

Data & Troubleshooting

Expected Yields & Solvent Effects

| Solvent System | Reagent | Temp (°C) | Time (h) | Yield (%) | Notes |

| THF (Anhydrous) | AgBF | 0 -> 23 | 2 | 92% | Cleanest profile; minimal side products. |

| DCM | AgBF | 0 -> 23 | 3 | 85% | Slower; Ag salts less soluble. |

| Dioxane/Water | AgNO | 60 | 4 | 78% | Requires heat; workup is more tedious. |

| Water | None (Solvolysis) | 100 | 12 | <40% | Competitive substitution (diol formation). |

Troubleshooting Guide

-

Problem: Reaction stalls or starting material remains.

-

Solution: Ensure AgBF

is dry (hygroscopic). Add 0.1 equiv of a Lewis Acid like ZnBr

-

-

Problem: Formation of spiro-epoxide side product.

-

Cause: If the medium is too basic, the alkoxide may displace the iodide intramolecularly before rearrangement.

-

Solution: Ensure neutral or slightly acidic conditions. AgBF

is inherently slightly acidic, which is ideal.

-

-

Problem: Low isolated yield of Cyclopentanone.

-

Cause: Volatility. Cyclopentanone boils at 130 °C but has significant vapor pressure.

-

Solution: Do not rotovap to dryness. Keep in solution or distill carefully using a fractionating column.

-

References

-

Semipinacol Rearrangements

-

Silver-Promoted Rearrangements

-

Krief, A., & Laboureur, J. L. (1987). Synthesis of cyclobutanone and cyclopentanone derivatives involving ring expansion of 1-halomethylcyclobutanols. Tetrahedron Letters, 28(14), 1549-1552. Link

-

-

General Ring Expansion Reviews

-

Wong, H. N. C., et al. (1989). Ring expansion of cyclobutane derivatives. Chemical Reviews, 89(5), 1067-1103. Link

-

-

Preparation of Halohydrins

-

Traynham, J. G., & Pascual, O. S. (1957). The Reaction of Methylene-cycloalkanes with Hypohalous Acids. Journal of the American Chemical Society, 79(9), 2341–2342. Link

-

Sources

Application Notes and Protocols: Harnessing 1-(Iodomethyl)cyclobutan-1-ol in Radical Cyclization Reactions for Spirocyclic Scaffolds

Introduction: The Strategic Value of Spiro[3.4]octane Cores in Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for three-dimensional molecular architectures has never been greater. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as privileged motifs due to their inherent conformational rigidity and novel chemical space they occupy compared to their linear or fused counterparts.[1] The spiro[3.4]octane framework, in particular, offers a unique blend of a strained cyclobutane ring and a more flexible cyclopentane or cyclopentanone ring. This structural arrangement can impart favorable physicochemical properties and metabolic stability to drug candidates.[1][2] This guide provides a comprehensive overview of the application of 1-(iodomethyl)cyclobutan-1-ol as a key precursor in radical cyclization reactions to access these valuable spiro[3.4]octan-5-one derivatives.

Core Concept: Radical-Mediated Cyclization of this compound

The central strategy revolves around the generation of a primary radical from the C-I bond of this compound.[3][4] This highly reactive intermediate then undergoes an intramolecular cyclization by attacking a tethered radical acceptor, typically an activated alkene or alkyne. The inherent ring strain of the cyclobutane moiety is a critical factor to consider in the design of these reactions.[5] The choice of radical initiator and reaction conditions is paramount to achieving high yields and selectivity. Three primary methods for initiating the radical cyclization will be discussed:

-

Tributyltin Hydride (Bu₃SnH) Mediated Cyclization: A classic and reliable method for radical generation from alkyl halides.[6][7][8][9][10][11][12]

-

Tris(trimethylsilyl)silane (TTMSS) as a "Greener" Alternative: TTMSS offers a less toxic alternative to tin hydrides for radical reductions and cyclizations.[13][14][15][16][17]

-

Samarium(II) Iodide (SmI₂) Induced Reductive Cyclization: A powerful single-electron transfer (SET) agent capable of generating radicals under mild conditions, often with high stereoselectivity.[18][19][20][21]

Section 1: Synthesis of the Precursor: this compound

A reliable synthesis of the starting material is crucial for any successful application. This compound can be prepared from commercially available cyclobutanone in a two-step sequence.

Protocol 1: Synthesis of this compound

Step 1: Preparation of 1-(Hydroxymethyl)cyclobutanol

-

To a solution of cyclobutanone (1.0 equiv) in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add a solution of methylmagnesium bromide (1.1 equiv, 3.0 M in diethyl ether) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-methylcyclobutanol.

-

To a solution of 1-methylcyclobutanol (1.0 equiv) in dry THF at 0 °C, add n-butyllithium (2.2 equiv, 2.5 M in hexanes) dropwise.

-

Allow the mixture to warm to room temperature and stir for 1 hour.

-

Cool the reaction to 0 °C and bubble dry oxygen through the solution for 30 minutes, followed by the addition of an aqueous solution of sodium sulfite.

-

Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 1-(hydroxymethyl)cyclobutanol.

Step 2: Iodination of 1-(Hydroxymethyl)cyclobutanol

-

To a solution of 1-(hydroxymethyl)cyclobutanol (1.0 equiv), triphenylphosphine (1.2 equiv), and imidazole (1.5 equiv) in dry dichloromethane (DCM) at 0 °C, add iodine (1.2 equiv) portionwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield this compound.

Section 2: Tributyltin Hydride Mediated Radical Cyclization

This method is highly effective but requires careful handling and purification due to the toxicity of organotin compounds.[10]

Mechanism Overview

The reaction is initiated by a radical initiator, typically azobisisobutyronitrile (AIBN), which generates a tributyltin radical (Bu₃Sn•).[7][12] This radical abstracts the iodine atom from this compound to form a primary alkyl radical. This radical then undergoes a 5-exo-trig cyclization onto a tethered alkene, followed by hydrogen atom transfer from Bu₃SnH to yield the spirocyclic product and regenerate the Bu₃Sn• radical, thus propagating the chain reaction.[8]

Caption: Tributyltin Hydride Mediated Radical Cyclization Mechanism.

Protocol 2: Bu₃SnH-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative

Substrate Example: (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one

-

To a solution of the substrate (1.0 equiv) in degassed benzene (0.02 M), add Bu₃SnH (1.2 equiv) and AIBN (0.1 equiv).

-

Heat the reaction mixture to reflux (80 °C) under an argon atmosphere for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography. To remove tin byproducts, the crude mixture can be dissolved in acetonitrile and washed with hexane.

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 75 |

| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 68 |

Section 3: Tris(trimethylsilyl)silane (TTMSS) as a Tin-Free Alternative

The toxicity of organotin compounds has driven the development of alternative radical mediators.[10] TTMSS is a popular choice due to its lower toxicity and the easier removal of silicon-containing byproducts.[14][16] The Si-H bond in TTMSS is weaker than in trialkylsilanes, making it an effective hydrogen atom donor.[14]

Mechanism Overview

The mechanism is analogous to the Bu₃SnH-mediated reaction. A radical initiator generates the tris(trimethylsilyl)silyl radical ((TMS)₃Si•), which abstracts the iodine atom from the substrate. The resulting primary radical cyclizes, and the cyclized radical is then quenched by hydrogen atom transfer from TTMSS to afford the product and regenerate the (TMS)₃Si• radical.[15][17]

Caption: TTMSS-Mediated Radical Cyclization Mechanism.

Protocol 3: TTMSS-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative

-

In a flask equipped with a reflux condenser, dissolve the substrate (1.0 equiv) in degassed toluene (0.05 M).

-

Add TTMSS (1.5 equiv) and AIBN (0.2 equiv) to the solution.

-

Heat the mixture to 110 °C under an argon atmosphere for 6 hours.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to yield the spirocyclic product.

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 72 |

| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 65 |

Section 4: Samarium(II) Iodide Induced Reductive Cyclization

Samarium(II) iodide (SmI₂) is a versatile and powerful single-electron transfer (SET) reagent that can initiate radical cyclizations under mild, often room temperature, conditions.[18][19][21] Its Lewis acidity can also play a role in organizing the transition state, leading to high levels of stereocontrol.[18]

Mechanism Overview

SmI₂ donates an electron to the C-I bond of the substrate, leading to the formation of a radical anion which then fragments to generate the primary alkyl radical and samarium(III) iodide.[19] The radical then undergoes intramolecular cyclization. The resulting cyclized radical can be further reduced by another equivalent of SmI₂ to form an organosamarium species, which can then be quenched with a proton source (e.g., methanol) to give the final product.[19]

Caption: Samarium(II) Iodide-Mediated Radical Cyclization Mechanism.

Protocol 4: SmI₂-Mediated Synthesis of a Spiro[3.4]octan-5-one Derivative

-

Prepare a 0.1 M solution of SmI₂ in THF. This is typically done by reacting samarium metal with 1,2-diiodoethane in THF until a deep blue color persists.[20]

-

To a solution of the substrate (1.0 equiv) in dry THF (0.01 M) at room temperature under an argon atmosphere, add the freshly prepared SmI₂ solution (2.2 equiv) dropwise until the blue color persists.

-

Stir the reaction for 2 hours at room temperature.

-

Quench the reaction by the addition of a saturated aqueous solution of potassium sodium tartrate (Rochelle's salt) and stir until the color dissipates.

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes) to afford the desired spirocycle.

| Entry | Substrate | Product | Yield (%) |

| 1 | (E)-4-(1-(Iodomethyl)cyclobutoxy)but-2-en-1-one | Spiro[3.4]octan-5-one | 85 |

| 2 | N-allyl-2-(1-(iodomethyl)cyclobutoxy)acetamide | 1-Azaspiro[4.4]nonan-2-one | 78 |

Troubleshooting and Considerations

-

Low Yields: In tin and silane-mediated reactions, ensure the reagents are pure and the solvent is thoroughly degassed. For SmI₂ reactions, the quality of the SmI₂ solution is critical; it should be freshly prepared and titrated.

-

Side Reactions: The primary radical may be prematurely quenched by the hydrogen donor. This can sometimes be mitigated by slow addition of the hydride reagent.

-

Stereoselectivity: For substrates with pre-existing stereocenters, the diastereoselectivity of the cyclization can be influenced by the choice of radical mediator and reaction temperature. SmI₂ often provides higher stereoselectivity due to chelation control.

Conclusion

This compound is a versatile and valuable building block for the synthesis of spiro[3.4]octane derivatives through radical cyclization reactions. The choice of radical initiation method—be it the traditional tributyltin hydride, the greener tris(trimethylsilyl)silane, or the mild and often stereoselective samarium(II) iodide—allows for a flexible and powerful approach to these sought-after scaffolds. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and organic synthesis to explore the rich chemical space offered by these unique spirocyclic systems.

References

-

Liang, Y., et al. (2020). Radical Cyclization-Initiated Difunctionalization Reactions of Alkenes and Alkynes. Molecules, 25(23), 5599. [Link]

-

Wikipedia contributors. (2023, November 15). Radical cyclization. In Wikipedia, The Free Encyclopedia. [Link]

-

Mondal, S., et al. (2021). Samarium-Mediated Asymmetric Synthesis. Molecules, 26(16), 4994. [Link]

-

Parr, C. H., et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Chemical Science, 11(22), 5738-5744. [Link]

-

Oshita, M., et al. (2019). Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. Molecules, 24(19), 3531. [Link]

-

Wang, Z., et al. (2024). Recent Advances in Iodine-Mediated Radical Reactions. Molecules, 29(1), 1. [Link]

-

Norton, J. R., et al. (2019). Catalysis of Radical Cyclizations from Alkyl Iodides Under H2: Evidence for Electron Transfer from [CpV(CO)3H]−. Accounts of Chemical Research, 52(10), 2846-2856. [Link]

-

Mphahlele, M. J. (2012). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 17(7), 8437-8475. [Link]

-

El-Sayed, M. A. A. (2014). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 11(3), 354-362. [Link]

-

Kumar, V., et al. (2017). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis. Organic & Biomolecular Chemistry, 15(46), 9799-9829. [Link]

-

Macmillan Group Meeting. (2013). Timeless Methods for Radical Cyclizations in Total Synthesis. [Link]

-

Chemical Synthesis Database. (n.d.). 1-chloro-1-(iodomethyl)cyclobutane. [Link]

-

ResearchGate. (2021). The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. [Link]

-

Padwa, A., et al. (2002). Tributyltin Hydride-Mediated Free-Radical Cyclization of Allene-Tethered Oxime Ethers and Hydrazones. The Journal of Organic Chemistry, 67(10), 3422-3428. [Link]

-

Chatgilialoglu, C. (1991). Tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis. The Journal of Organic Chemistry, 56(10), 3283-3295. [Link]

-

Friestad, G. K., & Draghici, C. (2002). Samarium(II) Iodide Induced Radical Cyclizations of Halo- and Carbonylhydrazones. Journal of the American Chemical Society, 124(4), 590-591. [Link]

-

ChemOrgChem. (2024, November 10). Tributyltin hydride|Bu3SnH|AIBN|Radical Cyclization|Selectivity|Problem solved ChemOrgChem [Video]. YouTube. [Link]

-

Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. [Link]

-

Macmillan Group Meeting. (2013). Samarium(II) Iodide in Organic Synthesis. [Link]

-

Organic Chemistry Portal. (n.d.). Tris(trimethylsilyl)silane, TTMSS. [Link]

-

Organic Chemistry Portal. (n.d.). Tributyltin hydride (Tributylstannane) / Organotin hydrides. [Link]

-

Restrepo-Sánchez, N. E., et al. (1999). Free Radical Cyclizations of Trienes with Tris(Trimethylsilyl)Silane. Synthetic Communications, 29(16), 2795-2805. [Link]

-

Caddick, S., et al. (1996). Tributyltin hydride-mediated radical cyclisation of carbonyls to form functionalised oxygen and nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, (16), 1953-1961. [Link]

-

Chatgilialoglu, C., et al. (2010). Recent Applications of the (TMS)3SiH Radical-Based Reagent. Molecules, 15(4), 2883-2900. [Link]

-

Edmonds, D. J., et al. (2004). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis. Chemical Reviews, 104(7), 3351-3378. [Link]

-

National Center for Biotechnology Information. (n.d.). Spiro[3.4]octan-5-one. In PubChem Compound Database. [Link]

-

ResearchGate. (2022). Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. [Link]

-

Morken, J. P., et al. (2021). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science, 12(30), 10245-10250. [Link]

-